molecular formula C13H14N4O3 B4521117 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B4521117
M. Wt: 274.28 g/mol
InChI Key: CLNAQRJIXSWUCQ-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)-2-pyrrolidinone is 274.10659032 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have highlighted the synthesis and evaluation of oxadiazole derivatives for their antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole and oxadiazole derivatives has demonstrated significant antimicrobial properties against various microorganisms. The structural modifications incorporating oxadiazole units have been shown to enhance these activities, suggesting their potential as templates for developing new antimicrobial agents (Bektaş et al., 2010), (Bayrak et al., 2009).

Anticancer Applications

Research into oxadiazole derivatives has also extended into anticancer applications. A study by Ahsan and Shastri (2015) synthesized a series of oxadiazole analogs that showed selective anticancer activity against various cancer cell lines, including non-small lung cancer and breast cancer. These findings underscore the potential of oxadiazole derivatives as scaffolds for anticancer drug development (Ahsan & Shastri, 2015).

Materials Science Applications

In the field of materials science, oxadiazole-based compounds have been investigated for their potential in electronic and photonic applications. For example, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, exploring their antitumor activity and laying the groundwork for their use in materials science applications (Maftei et al., 2013).

Properties

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-19-10-4-2-9(3-5-10)17-7-8(6-11(17)18)12-15-16-13(14)20-12/h2-5,8H,6-7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNAQRJIXSWUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 2
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 3
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 4
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 5
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 6
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.